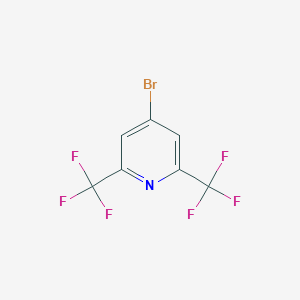

4-溴-2,6-双(三氟甲基)吡啶

描述

Synthesis Analysis

The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine involves several steps. It has been used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis

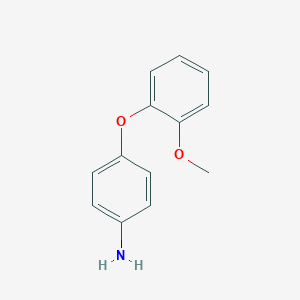

The molecular formula of 4-Bromo-2,6-bis(trifluoromethyl)pyridine is C7H2BrF6N . Its molecular weight is 293.99 g/mol . The InChI code is 1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H .Chemical Reactions Analysis

4-Bromo-2,6-bis(trifluoromethyl)pyridine is involved in various chemical reactions. For example, it has been used in Suzuki couplings with various (hetero)aryl bromides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-bis(trifluoromethyl)pyridine include a molecular weight of 293.99 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 203 .科学研究应用

金属配体的开发:已经使用4-溴-2,6-双(三氟甲基)吡啶衍生物来制备能够与钯或铂等金属结合的配体。这些化合物可以发生热自旋转变,可能在材料科学中有用(Tovee et al., 2010)。

合成新型药物化合物:已经合成了4-溴-2,6-双(三氟甲基)吡啶的衍生物,并评估其作为抗菌和抗真菌剂的潜力。其中一些化合物对人类细菌病原体和真菌菌株表现出有希望的活性(Jha & Ramarao, 2017)。

溴离子的研究:已经探索了涉及双(吡啶)基溴离子的反应机制,包括从4-溴-2,6-双(三氟甲基)吡啶衍生的溴离子。这些研究有助于理解有机化学中这类离子的反应性(Neverov et al., 2003)。

卤环化机制:关于由双(吡啶)基溴离子三氟甲磺酸盐介导的醇的卤环化研究,包括从4-溴-2,6-双(三氟甲基)吡啶衍生的卤离子,已经揭示了取代基对反应机制的影响。这对合成有机化学有着重要意义(Cui & Brown, 2000)。

用于材料科学中复杂分子的合成:已经使用4-溴-2,6-双(三氟甲基)吡啶在复杂分子的合成中,这些分子可以作为金属有机结构的构建块。这些结构在光物理学和螯合剂方面具有潜在应用(Ruiz-Crespo et al., 2022)。

电化学聚合:已经研究了从4-溴-2,6-双(三氟甲基)吡啶衍生的铜络合物的电氧化,用于合成聚合物,这在材料化学中非常重要(Aras et al., 1995)。

铁(II)络合物中自旋转变的研究:已经对涉及4-溴-2,6-双(三氟甲基)吡啶衍生的铁(II)络合物的热和光诱导自旋转变进行了研究。这项研究在自旋交替材料领域具有重要意义(Pritchard et al., 2009)。

合成用于各种应用的吡啶衍生物:已经合成了各种吡啶衍生物,包括具有4-溴-2,6-双(三氟甲基)吡啶框架的化合物,用于不同应用,如化学传感器和有机合成(Ali et al., 2015)。

N-杂环络合物的形成:已经探索了使用从4-溴-2,6-双(三氟甲基)吡啶衍生的配体合成和表征铑和钯的N-杂环络合物,这有助于有机金属化学(Simons et al., 2003)。

化学传感器的开发:2,6-双(2-苯并咪唑基)吡啶,是4-溴-2,6-双(三氟甲基)吡啶的衍生物,已被用作氟离子的化学传感器。这在环境监测和分析化学中具有潜在应用(Chetia & Iyer, 2008)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Bromo-2,6-bis(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

作用机制

- In Suzuki–Miyaura coupling, the compound acts as an organoboron reagent, participating in carbon–carbon bond formation. Its mild reaction conditions and functional group tolerance contribute to its widespread use .

- Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium. This step is crucial for the cross-coupling process .

Target of Action

Mode of Action

属性

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOZLEVNCJCYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-bis(trifluoromethyl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)